molecular formula C9H12BFO3 B2903772 2-Ethoxy-4-fluoro-5-methylphenylboronic acid CAS No. 2096337-59-4

2-Ethoxy-4-fluoro-5-methylphenylboronic acid

Cat. No.: B2903772
CAS No.: 2096337-59-4
M. Wt: 198
InChI Key: LAVUZOVMQMSZSP-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluoro-5-methylphenylboronic acid (CAS: 920501-64-0) is a fluorinated boronic acid derivative characterized by an ethoxy group at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 5-position of the benzene ring. This compound is primarily used as a building block in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and advanced materials . Its molecular formula is C₉H₁₂BFO₃, with a molecular weight of approximately 197.00 g/mol (estimated based on analogs like C₈H₁₀BFO₃ at 183.97 g/mol ).

Properties

IUPAC Name

(2-ethoxy-4-fluoro-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-3-14-9-5-8(11)6(2)4-7(9)10(12)13/h4-5,12-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVUZOVMQMSZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OCC)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-4-fluoro-5-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of the corresponding aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron . The reaction typically occurs under mild conditions and can be carried out in various solvents, including tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound often involve large-scale borylation reactions using automated reactors. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications.

Scientific Research Applications

While comprehensive data tables and case studies focusing solely on the applications of "2-Ethoxy-4-fluoro-5-methylphenylboronic acid" are not available within the provided search results, information regarding boronic acids, Suzuki coupling reactions, and related compounds can provide a foundational understanding.

Boronic Acids and Suzuki Coupling

  • Boronic acids, including various derivatives, are crucial in Suzuki coupling reactions . These reactions are widely used in organic synthetic chemistry for pharmaceuticals and other fields .
  • Examples of boronic acids for Suzuki coupling include n-Butylboronic Acid, 1-Pentylboronic Acid, and others .

Specific Boronic Acid Compounds

A variety of boronic acid compounds are available, each with specific applications:

  • n-Butylboronic Acid
  • 1-Pentylboronic Acid
  • (E)-1-Pentenylboronic Acid
  • n-Hexylboronic Acid
  • 2-Furanboronic Acid
  • 5-Formyl-2-furanboronic Acid
  • 2-Thiopheneboronic Acid
  • 2-Ethoxy-5-methylphenylboronic Acid
  • This compound

Reagents for Coupling Reactions

Various reagents are used in coupling reactions:

  • 4-Ethoxycarbonyl-3-fluorophenylboronic acid
  • 2-(Ethoxycarbonyl)phenylboronic acid
  • 2,5-Dichlorophenylboronic acid
  • 2,5-Difluorophenylboronic acid
  • 2,4-Dimethylphenylboronic acid
  • 3,5-Dichlorophenylboronic acid
  • 3,5-Dimethoxyphenylboronic acid
  • 4-(Ethoxycarbonyl)phenylboronic acid
  • 4-Ethylphenylboronic acid
  • 4-Fluoro-2-methylphenylboronic acid
  • 2-Ethoxyphenylboronic acid
  • 3-Fluoro-4-methoxyphenylboronic acid
  • 2-Fluoro-5-formylphenylboronic acid
  • 2-Ethoxypyridine-3-boronic acid

Technical Details

  • This compound has the formula C9H12BFO3C_9H_{12}BFO_3 and a molecular weight of 197.999 g/mol . The storage temperature for this compound is ambient .

Potential Applications

While specific applications for this compound are not detailed in the provided resources, the general uses of boronic acids in Suzuki coupling reactions suggest its potential in:

  • Pharmaceutical synthesis
  • Organic synthetic chemistry
  • Material science
  • Development of therapeutic reagents

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-fluoro-5-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . The molecular targets and pathways involved include the palladium catalyst and the boronate ester intermediate.

Comparison with Similar Compounds

Steric and Electronic Effects

  • Ethoxy vs.
  • Methyl Group Impact : The 5-methyl group in the target compound enhances steric shielding, which may improve selectivity in coupling reactions but reduce solubility in polar solvents .
  • Fluorine Position : Fluorine at the 4-position (para to boron) withdraws electron density, stabilizing the boronic acid and enhancing its reactivity in cross-couplings .

Biological Activity

2-Ethoxy-4-fluoro-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets.

  • Chemical Formula : C11H14BFO3
  • Molecular Weight : 224.04 g/mol
  • CAS Number : 2096337-59-4

Boronic acids, including this compound, are known to interact with diols and can inhibit certain enzymes, particularly serine proteases. The presence of the fluorine and ethoxy groups in this compound may enhance its binding affinity and selectivity towards specific biological targets.

Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. In studies involving various cancer cell lines, compounds similar to this compound have demonstrated cytotoxic effects. For instance:

  • Cell Lines Tested : PC-3 (prostate cancer) and L929 (mouse fibroblast).
  • Method : MTS assay was utilized to measure cell viability after treatment with varying concentrations of the boronic acid.

The results showed that certain boronic compounds led to reduced viability in cancer cells while maintaining lower toxicity in healthy cells, suggesting a potential therapeutic window.

Antimicrobial Activity

Boronic acids have also been studied for their antimicrobial properties. In particular, the compound's ability to inhibit microbial growth was assessed against several strains:

  • Microorganisms Tested : Staphylococcus aureus, Escherichia coli, Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Candida albicans.
  • Method : Zone of inhibition tests were conducted using agar diffusion methods.

Findings indicated that this compound exhibited notable antimicrobial activity against these pathogens, comparable to standard antibiotics.

Study 1: Anticancer Potential

In a study examining various boronic acids' effects on prostate cancer cells, this compound was included among the tested compounds. The study reported an IC50 value indicating effective inhibition of cancer cell proliferation at low micromolar concentrations.

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of boronic acids. The study highlighted that derivatives like this compound showed significant inhibition zones against S. aureus and E. coli, suggesting potential applications in treating bacterial infections.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueMethod Used
AnticancerPC-3 (Prostate Cancer)<10 µMMTS Assay
AntimicrobialStaphylococcus aureusSignificant inhibitionZone of Inhibition Test
AntimicrobialE. coliSignificant inhibitionZone of Inhibition Test

Q & A

Q. Key Considerations :

  • Avoid using methoxy groups in precursors, as they may compete with ethoxy for directing effects .
  • Optimize reaction temperature (typically −78°C for metalation) to minimize side products .

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

  • Storage : Store at 2–8°C in airtight, amber glass containers under inert gas (argon/nitrogen) to prevent hydrolysis .
  • Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides), which may trigger exothermic decomposition .
  • Spill Management : Neutralize spills with a 10% sodium bicarbonate solution before disposal .

Advanced: How do substituents (ethoxy, fluoro, methyl) influence reactivity in Suzuki-Miyaura couplings?

Methodological Answer :
The substituents modulate electronic and steric effects:

Substituent Electronic Effect Steric Impact Reactivity Trend
Ethoxy (-OCH₂CH₃)Strong electron-donating (via resonance)Moderate (planar group)Accelerates transmetallation but may reduce oxidative addition with electron-rich Pd complexes .
Fluoro (-F)Electron-withdrawing (inductive)MinimalEnhances electrophilicity of the boron center, improving coupling efficiency .
Methyl (-CH₃)Weak electron-donatingMinorStabilizes intermediates via hyperconjugation, reducing side reactions .

Q. Experimental Design :

  • Compare coupling yields using Pd catalysts with varying electron densities (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂).
  • Monitor reaction progress via TLC (Rf shift) and quantify yields via HPLC .

Advanced: What spectroscopic techniques resolve structural ambiguities in this compound?

Q. Methodological Answer :

  • 11B^{11}\text{B} NMR : Confirm boronic acid formation (δ ~30 ppm for trigonal planar boron) and rule out boroxine impurities (δ ~28 ppm) .
  • 19F^{19}\text{F} NMR : Identify fluorine environment (δ −110 to −120 ppm for aromatic F) and detect fluorinated byproducts .
  • IR Spectroscopy : Validate B–O stretching (~1340 cm⁻¹) and absence of B–OH (broad peak ~3200 cm⁻¹) .

Case Study : A 2025 study resolved conflicting 13C^{13}\text{C} NMR signals by using DEPT-135 to distinguish quaternary carbons near the methyl group .

Advanced: How can researchers mitigate low yields in Suzuki reactions with this boronic acid?

Q. Methodological Answer :

  • Catalyst Optimization : Use PdCl₂(dppf) with SPhos ligand to enhance turnover in sterically hindered systems .
  • Solvent Selection : Employ degassed THF/H₂O (4:1) to balance solubility and prevent boronic acid precipitation .
  • Additives : Include Cs₂CO₃ (2 equiv.) to stabilize the boronate intermediate and reduce protodeboronation .

Q. Troubleshooting Table :

Issue Root Cause Solution
Low ConversionProtodeboronationAdd 1 equiv. of NaOMe to scavenge protons .
Side ProductsCompeting coupling at methyl positionUse ortho-directing ligands (e.g., PCy₃) to block undesired sites .

Basic: What are common impurities in synthesized batches, and how are they removed?

Q. Methodological Answer :

  • Major Impurities :
    • Boroxines : Formed via dehydration; dissolve in hot MeOH and precipitate pure boronic acid upon cooling .
    • Ethoxy-Deprotected Byproducts : Detect via GC-MS (m/z ~150) and remove via column chromatography (SiO₂, hexane/EtOAc gradient) .

Q. Quality Control :

  • Purity ≥97% confirmed by elemental analysis (C, H, B) and HPLC (C18 column, 254 nm) .

Advanced: How do electronic effects of substituents enable applications in material science?

Q. Methodological Answer :

  • Conductive Polymers : The electron-donating ethoxy group enhances hole mobility in poly(fluorene) derivatives, while fluorine improves thermal stability .
  • MOF Synthesis : The methyl group provides steric bulk to control pore size in metal-organic frameworks (MOFs), as shown in a 2024 study using Zn²⁺ nodes .

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